molecular formula C16H13F3O9 B12931278 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12931278
M. Wt: 406.26 g/mol
InChI Key: MCDDIRXDQVYRLC-DKBOKBLXSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrahydropyran ring with multiple hydroxyl groups and a chromenyl moiety substituted with a trifluoromethyl group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl moiety through a cyclization reaction involving a suitable precursor. Subsequent steps involve the introduction of the trifluoromethyl group via electrophilic substitution and the formation of the tetrahydropyran ring through a glycosylation reaction. The final steps include the protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of advanced purification methods like high-performance liquid chromatography (HPLC) ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOMe).

Major Products

Scientific Research Applications

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-methyl-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C16H13F3O9

Molecular Weight

406.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13-,15+/m0/s1

InChI Key

MCDDIRXDQVYRLC-DKBOKBLXSA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F

Origin of Product

United States

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